3-hydroxy-N-methylbenzenesulfonamide
Overview
Description
3-Hydroxy-N-methylbenzenesulfonamide is an organic compound with the molecular formula C7H9NO3S It is a derivative of benzenesulfonamide, characterized by the presence of a hydroxyl group and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-N-methylbenzenesulfonamide typically involves the reaction of 3-hydroxybenzenesulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 3-hydroxy-N-methylbenzenesulfonyl ketone.
Reduction: Formation of this compound amine.
Substitution: Formation of 3-alkoxy-N-methylbenzenesulfonamide or 3-acetoxy-N-methylbenzenesulfonamide.
Scientific Research Applications
3-Hydroxy-N-methylbenzenesulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-hydroxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced tumor growth in cancer cells .
Comparison with Similar Compounds
- 3-Amino-4-hydroxy-N-methylbenzenesulfonamide
- 4-Hydroxy-N-methylbenzenesulfonamide
- N-Methylbenzenesulfonamide
Comparison: 3-Hydroxy-N-methylbenzenesulfonamide is unique due to the presence of both a hydroxyl group and a methyl group on the sulfonamide structure. This combination imparts distinct chemical properties, such as increased solubility in water and enhanced reactivity in certain chemical reactions. Compared to its analogs, it exhibits higher potency as an enzyme inhibitor and greater stability under various conditions .
Biological Activity
3-Hydroxy-N-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of specific enzymes. This article explores its biological activity, including its mechanisms of action, efficacy in various disease models, and relevant case studies.
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Inhibition of Carbonic Anhydrases (CAs) :
- Recent studies have shown that derivatives of benzenesulfonamides, including this compound, exhibit inhibitory effects on carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis. The inhibition of CA IX has been linked to anti-proliferative effects against various cancer cell lines, particularly triple-negative breast cancer cells such as MDA-MB-231 and MCF-7 .
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NLRP3 Inflammasome Inhibition :
- The NLRP3 inflammasome plays a crucial role in inflammatory responses and is a target for therapeutic intervention in diseases like Alzheimer's and myocardial infarction. Compounds structurally related to this compound have been identified as selective inhibitors of the NLRP3 inflammasome, demonstrating significant inhibition of IL-1β release in vitro .
Case Study 1: Cancer Treatment
- A study evaluated the anti-proliferative activity of new aryl thiazolone–benzenesulfonamides against breast cancer cell lines. Notably, compounds similar to this compound showed IC50 values ranging from 1.52 to 6.31 μM against MDA-MB-231 cells, indicating significant selectivity and potency .
Case Study 2: Anti-inflammatory Effects
- In a mouse model of acute myocardial infarction, a benzenesulfonamide analogue demonstrated protective effects by inhibiting the activation of the NLRP3 inflammasome. This was evidenced by reduced levels of IL-1β and caspase-1 activation, highlighting the compound's potential as a therapeutic agent in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its molecular structure. Research has identified specific substituents on the benzene ring that are critical for its inhibitory potency against target enzymes:
- 2-OCH₃ and 5-Cl Substituents : Removal or modification of these groups significantly reduces inhibitory activity against IL-1β release, emphasizing their importance in maintaining efficacy .
Comparative Efficacy Table
Compound | Target Enzyme/Activity | IC50 Value (μM) | Selectivity |
---|---|---|---|
This compound | CA IX | 10.93–25.06 | High |
JC124 | NLRP3 Inflammasome | 3.25 | Moderate |
Compound 4e | MDA-MB-231 (Breast Cancer) | 1.52–6.31 | Very High |
Properties
IUPAC Name |
3-hydroxy-N-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-8-12(10,11)7-4-2-3-6(9)5-7/h2-5,8-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPZBUMGQMDQAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201291177 | |
Record name | 3-Hydroxy-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201291177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612499-25-9 | |
Record name | 3-Hydroxy-N-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612499-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201291177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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